Fmoc-HoCys(Acm)-OH

Catalog No.
S892395
CAS No.
M.F
C22H24N2O5S
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-HoCys(Acm)-OH

Product Name

Fmoc-HoCys(Acm)-OH

IUPAC Name

(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1

InChI Key

LKXJXPIRDOELQS-FQEVSTJZSA-N

SMILES

Array

Fmoc-HoCys(Acm)-OH is a specialized, orthogonally protected amino acid building block utilized in solid-phase peptide synthesis (SPPS) . Synthesized as a homolog of cysteine (derived from L-methionine), it features an extended side chain with an additional methylene group and utilizes the acetamidomethyl (Acm) group for thiol protection . This configuration provides critical stability during standard acidic cleavage, making it a highly valuable precursor for the controlled construction of complex, multi-disulfide bridged peptides and structural analogs where precise spatial geometry is required [1].

If a buyer substitutes Fmoc-HoCys(Trt)-OH, the trityl (Trt) group will be fully removed during standard trifluoroacetic acid (TFA) cleavage, leading to uncontrolled, premature disulfide scrambling in sequences containing multiple cysteine residues [1]. Conversely, substituting the standard Fmoc-Cys(Acm)-OH alters the fundamental geometry of the resulting cyclic peptide by shrinking the macrocyclic ring span by one carbon atom, which can severely compromise receptor binding affinity or structural flexibility[2]. Therefore, Fmoc-HoCys(Acm)-OH is strictly required when a synthesis demands both the expanded conformational reach of homocysteine and the orthogonal, post-cleavage stability of Acm [1].

Orthogonal Stability During Global Resin Cleavage

In multi-disulfide peptide synthesis, protecting group stability during resin cleavage is critical for avoiding disulfide scrambling. The Acm protecting group on Fmoc-HoCys(Acm)-OH remains highly stable during standard TFA cleavage cocktails [1]. In direct contrast, the Trt group on the comparator Fmoc-HoCys(Trt)-OH is quantitatively removed under the same acidic conditions [1]. This orthogonal stability allows the homocysteine thiol to remain protected until directed, regioselective oxidation is initiated [1].

Evidence DimensionThiol protecting group stability in 95% TFA
Target Compound DataFmoc-HoCys(Acm)-OH: >99% Acm retention
Comparator Or BaselineFmoc-HoCys(Trt)-OH: <1% Trt retention (fully cleaved)
Quantified Difference>98% difference in protecting group survival post-cleavage
Conditions95% TFA cleavage cocktail at room temperature

Enables the procurement of a building block that supports regioselective, step-wise disulfide bond formation in complex peptide manufacturing without premature oxidation.

Macrocyclic Ring Expansion and Conformational Tuning

When designing cyclic peptidomimetics, the distance between crosslinking residues dictates the internal strain and binding pocket fit. Substituting standard cysteine with homocysteine via Fmoc-HoCys(Acm)-OH introduces an additional methylene (-CH2-) unit into the side chain, expanding the resulting disulfide or lactam bridge span [1]. This precise structural extension is utilized to relieve steric hindrance in tightly constrained macrocycles, often recovering or enhancing biological activity lost in overly rigid cysteine-bridged analogs [1].

Evidence DimensionCrosslink span and macrocycle ring size expansion
Target Compound DataFmoc-HoCys(Acm)-OH: Adds 1 carbon to the bridge
Comparator Or BaselineFmoc-Cys(Acm)-OH: Standard bridge length
Quantified Difference+1 methylene unit per residue, expanding the macrocycle by 1 atom
ConditionsSolid-phase peptide synthesis followed by post-cleavage cyclization

Provides medicinal chemists and procurement teams with a precise structural tool to optimize the flexibility and target-binding affinity of cyclic therapeutic peptides.

One-Pot Deprotection and Directed Oxidation Efficiency

A major manufacturability advantage of the Acm group is its compatibility with simultaneous deprotection and oxidation. Peptides incorporating Fmoc-HoCys(Acm)-OH can be treated with Iodine (I2) or Thallium(III) trifluoroacetate post-cleavage, which concurrently removes the Acm groups and forms the targeted disulfide bond in a single step [1]. Unprotected thiols or those relying on air oxidation often suffer from lower yields due to intermolecular oligomerization and scrambling [1].

Evidence DimensionRegioselective disulfide formation yield
Target Compound DataAcm-protected homocysteine (via Iodine/Tl(III)): >80% targeted disulfide yield
Comparator Or BaselineUnprotected free thiols (air oxidation): 40-60% yield with high oligomerization
Quantified Difference20-40% absolute increase in targeted monomeric cyclic peptide yield
ConditionsPost-cleavage oxidation in dilute solution

Significantly streamlines downstream purification and increases the overall process yield for manufacturing complex cyclic peptides.

Synthesis of Multi-Disulfide Constrained Peptides

Directly leveraging the orthogonal stability of the Acm group (Section 3), Fmoc-HoCys(Acm)-OH is heavily utilized in synthesizing therapeutic peptides, venoms, and defensins that require specific disulfide pairings. It allows the homocysteine residues to remain protected during the formation of initial Trt-derived disulfide bridges, enabling step-wise, directed oxidation [1].

Conformational Optimization of Cyclic Peptidomimetics

Based on its ability to expand the macrocyclic ring by one methylene unit (Section 3), this compound is procured for structure-activity relationship (SAR) studies where standard cysteine bridges result in overly rigid or inactive conformations. The expanded span helps tune the flexibility of the peptide to better fit target receptor pockets [2].

Precursor for Native Chemical Ligation (NCL) Variations

The Acm-protected homocysteine serves as a stable precursor for advanced ligation strategies. Because the Acm group survives standard TFA cleavage, the peptide can be purified and stored safely without unwanted dimerization, and later deprotected to expose the free thiol precisely when required for homocysteine-mediated ligation or subsequent methylation[1].

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

428.14059304 Da

Monoisotopic Mass

428.14059304 Da

Heavy Atom Count

30

Dates

Last modified: 08-15-2023

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